molecular formula C11H18BrN3O2 B13485594 tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate

tert-Butyl ((4-bromo-1-methyl-1H-pyrazol-5-yl)methyl)(methyl)carbamate

Cat. No.: B13485594
M. Wt: 304.18 g/mol
InChI Key: XNEPPBQWILPVIW-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is a chemical compound that belongs to the class of carbamates It features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate typically involves multiple steps. One common route starts with the preparation of 4-bromo-1-methyl-1H-pyrazole, which is then reacted with tert-butyl N-methylcarbamate under specific conditions to form the desired product . The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like sodium borohydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like methanol, dichloromethane, or ethanol, under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl groups on the pyrazole ring play a crucial role in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylcarbamate is unique due to its combination of a brominated pyrazole ring and a tert-butyl carbamate moiety. This structure imparts specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C11H18BrN3O2

Molecular Weight

304.18 g/mol

IUPAC Name

tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C11H18BrN3O2/c1-11(2,3)17-10(16)14(4)7-9-8(12)6-13-15(9)5/h6H,7H2,1-5H3

InChI Key

XNEPPBQWILPVIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=C(C=NN1C)Br

Origin of Product

United States

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